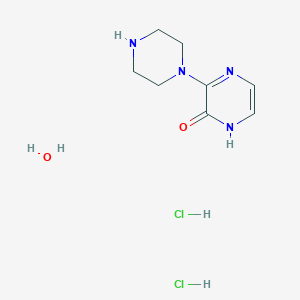
3-(1-Piperazinyl)-2-pyrazinol dihydrochloride hydrate
Vue d'ensemble
Description
3-(1-Piperazinyl)-2-pyrazinol dihydrochloride hydrate is a useful research compound. Its molecular formula is C8H16Cl2N4O2 and its molecular weight is 271.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Overview
3-(1-Piperazinyl)-2-pyrazinol dihydrochloride hydrate is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its piperazine and pyrazinol moieties, is being studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor properties.
Chemical Structure and Properties
The compound's chemical formula is C8H12Cl2N4O, and it features a piperazine ring attached to a pyrazinol structure. This unique configuration is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperazine moiety enhances the compound's ability to interact with neurotransmitter receptors, while the pyrazinol group may facilitate interactions with enzymes and other proteins involved in cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.0 |
| Escherichia coli | 8.0 |
| Klebsiella pneumoniae | 16.0 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory properties. Using the LPS-induced RAW264.7 macrophage model, it was found to reduce nitric oxide production significantly, indicating potential anti-inflammatory activity. The inhibition rates observed were:
- At 1 µg/mL: 70% inhibition
- At 2 µg/mL: 85% inhibition
This suggests that the compound may modulate inflammatory responses, making it relevant for conditions characterized by excessive inflammation.
Antitumor Activity
The antitumor potential of this compound has also been explored. Studies conducted on various cancer cell lines demonstrated moderate cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| SGC-7901 (gastric cancer) | 20 |
These findings indicate that the compound may inhibit tumor cell proliferation, although further research is needed to elucidate the underlying mechanisms.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound in biological systems:
- Study on Antimicrobial Efficacy: A study published in Journal of Antimicrobial Chemotherapy reported that this compound demonstrated comparable efficacy to traditional antibiotics against resistant strains of bacteria.
- Inflammation Model Study: In a model of acute inflammation induced by LPS, the compound showed promising results in reducing inflammatory markers, suggesting its potential use in treating inflammatory diseases.
Propriétés
IUPAC Name |
3-piperazin-1-yl-1H-pyrazin-2-one;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.2ClH.H2O/c13-8-7(10-1-2-11-8)12-5-3-9-4-6-12;;;/h1-2,9H,3-6H2,(H,11,13);2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDGJSPVDDFRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CNC2=O.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















